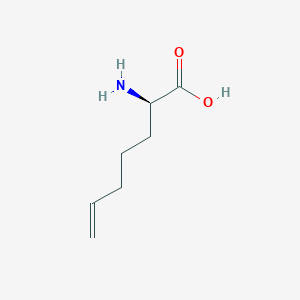

(R)-2-Aminohept-6-enoic acid

Description

Contextualization of Non-Canonical Amino Acids in Chemical Biology and Organic Synthesis Research

Non-proteinogenic amino acids, also referred to as non-canonical or unnatural amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.gov Their structural diversity is vast, encompassing modifications to the backbone, side chain, and stereochemistry. In chemical biology, the incorporation of NPAAs into peptides and proteins allows for the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, and post-translational modification mimics. nih.gov This enables detailed investigations into protein structure, function, and interactions. nih.gov

In organic synthesis, NPAAs serve as versatile chiral building blocks for the construction of complex natural products and pharmaceutically active molecules. Their unique side chains can introduce conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. nih.gov The development of efficient synthetic methods for these compounds, including enzymatic and asymmetric approaches, is a significant area of research. nih.govrsc.orgmdpi.com

Overview of the Unique Structural Features of (R)-2-Aminohept-6-enoic Acid: Chiral Alpha-Carbon and Terminal Alkene Moiety

This compound possesses two key structural features that underpin its utility in research: a chiral alpha-carbon with (R)-stereochemistry and a terminal alkene on its seven-carbon side chain.

The chiral alpha-carbon in the (R)-configuration is a crucial element for stereoselective synthesis. The ability to introduce a specific stereoisomer is paramount in drug design and the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different biological activities. The synthesis of enantiomerically pure amino acids is a major focus in organic chemistry, with methods ranging from classical resolution to modern asymmetric catalysis. nih.govuwindsor.ca

The terminal alkene moiety provides a reactive handle for a wide array of chemical transformations. Alkenes are versatile functional groups that can participate in reactions such as olefin metathesis, hydrogenation, halogenation, and various addition reactions. uu.nl This allows for the late-stage functionalization of molecules containing this amino acid, enabling the synthesis of diverse derivatives and the construction of complex molecular architectures, such as stapled peptides. rsc.org

Historical and Current Research Perspectives on Hept-6-enoic Acid Derivatives in Academia

Heptenoic acid and its derivatives have been subjects of academic and industrial research due to their presence in some natural products and their utility as synthetic intermediates. ontosight.aiuomustansiriyah.edu.iq Research has explored their potential in various applications, including the development of therapeutic agents. google.comgoogle.com For instance, derivatives of cyclopentane (B165970) heptanoic acid have been investigated for their potent ocular hypotensive effects, relevant for managing glaucoma. google.com

Current research often focuses on the synthesis and biological evaluation of complex heptenoic acid derivatives. For example, the synthesis of heptenoic acid derivatives bearing pyrazolopyridine moieties has been explored for potential anti-inflammatory, anticancer, and antiviral activities. ontosight.ai The functionalization of the heptenoic acid backbone allows for the fine-tuning of physicochemical and biological properties. Furthermore, the global heptanoic acid market is seeing growth, driven by its use in lubricants, cosmetics, and as chemical intermediates, which also fuels academic interest in its derivatives. skyquestt.com The development of green chemistry approaches for the synthesis of these compounds is also an active area of investigation. uomustansiriyah.edu.iq

Physicochemical and Spectroscopic Data of this compound and its Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|---|

| This compound | 103067-79-4 | C7H13NO2 | 143.18 | Data not available |

| (D,L)-2-Amino-hept-6-enoic acid | 10325-17-4 | C7H13NO2 | 143.18 | Data not available |

| (S)-2-Aminohept-6-enoic acid | 166734-64-1 | C7H13NO2 | 143.18 | White powder rsc.org |

| (R)-2-(Boc-amino)-6-heptenoic acid | 1150697-96-3 | C12H21NO4 | 243.3 | Yellow semi-solid sigmaaldrich.com |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid | 1093645-21-6 | C22H23NO4 | 365.429 | Liquid fluorochem.co.uk |

| 2-aminohept-6-enoic acid hydrochloride | 89895-48-7 | C7H14ClNO2 | 179.64 | Powder sigmaaldrich.com |

| Compound | Spectroscopy Type | Characteristic Peaks/Signals |

|---|---|---|

| (S)-2-Aminohept-6-enoic acid | 1H NMR (300 MHz, D2O) | δ 5.85-5.71 (m, 1H), 5.11-5.01 (m, 2H), 3.69 (t, J = 6.3 Hz, 1H), 2.15-2.08 (m, 2H), 1.83-1.72 (m, 2H), 1.54-1.44 (m, 2H) rsc.org |

| 2-Hexanone (for comparison of C=O stretch) | IR | C=O stretch at 1716 cm-1pressbooks.pub |

| Terminal Alkene (general) | IR | =C-H stretch at 3000-3100 cm-1pressbooks.pub |

Synthesis Methods for this compound

The synthesis of enantiomerically pure this compound can be approached through various strategies, primarily focusing on asymmetric synthesis and enzymatic resolution.

| Method | Description | Key Reagents/Enzymes | Reference |

|---|---|---|---|

| Enzymatic Resolution | This method starts with a racemic mixture of 2-aminohept-6-enoic acid amide. An (L)-specific aminopeptidase (B13392206) selectively hydrolyzes the (L)-amide to the (L)-acid, leaving the (R)-amide unreacted. The separated (R)-amide is then hydrolyzed to the (R)-acid using an (R)-specific amidase. | (L)-aminopeptidase (e.g., from Pseudomonas putida), (R)-amidase (e.g., from Rhodococcus erythropolis) | lookchem.com |

| Asymmetric Synthesis from Chiral Precursors | Starting from a chiral building block, such as a derivative of L-proline, a chiral auxiliary is used to direct the stereoselective alkylation to introduce the pentenyl side chain. Subsequent cleavage of the auxiliary yields the desired (R)-amino acid. | Chiral Ni(II) Schiff base complexes, alkenyl halides (e.g., 5-bromopent-1-ene) | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(2R)-2-aminohept-6-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m1/s1 |

InChI Key |

OOOVDVSHGOKTNT-ZCFIWIBFSA-N |

Isomeric SMILES |

C=CCCC[C@H](C(=O)O)N |

Canonical SMILES |

C=CCCCC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 2 Aminohept 6 Enoic Acid and Its Chiral Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched (R)-2-Aminohept-6-enoic acid from achiral or racemic precursors. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Syntheses (e.g., Ni(II) Schiff Base Complexes, Oxazolidinones)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding the chiral product.

Ni(II) Schiff Base Complexes: A prominent method for the asymmetric synthesis of α-amino acids involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.govresearchgate.netnih.govehu.es This approach allows for the stereocontrolled alkylation of the glycine moiety. The chiral environment created by the ligand on the square-planar Ni(II) complex directs the approach of the electrophile, leading to high diastereoselectivity. Subsequent hydrolysis of the complex releases the desired α-amino acid and allows for the recovery of the chiral auxiliary. researchgate.net While this method is highly effective for a variety of alkyl halides, its application to the synthesis of this compound would involve the use of a suitable 5-halopent-1-ene as the alkylating agent.

Oxazolidinones: Evans' oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis. nih.gov These auxiliaries can be acylated and then subjected to stereoselective enolate alkylation. For the synthesis of this compound, an N-acyloxazolidinone derived from glycine could be deprotonated to form a chiral enolate, which would then be reacted with an appropriate electrophile containing the terminal alkene. The stereochemical outcome is controlled by the steric hindrance of the oxazolidinone auxiliary. Subsequent cleavage of the auxiliary yields the desired amino acid. The versatility of oxazolidinones allows for the synthesis of a wide range of α-amino acids with high enantiomeric purity. acs.orgnih.gov

| Chiral Auxiliary Method | Key Features | Typical Reagents | Stereocontrol Mechanism |

|---|---|---|---|

| Ni(II) Schiff Base Complexes | Forms a rigid square-planar complex, enabling high diastereoselectivity in alkylation. nih.govacs.org | Glycine, chiral ligand (e.g., derived from proline), Ni(II) salt, base, alkylating agent. | The chiral ligand blocks one face of the complexed enolate, directing the electrophile to the opposite face. |

| Oxazolidinones | Versatile and reliable auxiliaries for asymmetric alkylations. nih.gov | Oxazolidinone (e.g., derived from valine or phenylalanine), acylating agent, base (e.g., LDA), electrophile. | The bulky substituent on the oxazolidinone directs the incoming electrophile to the less hindered face of the enolate. |

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Pd/Cu synergistic systems)

Transition metal catalysis offers powerful tools for the enantioselective formation of carbon-carbon bonds. Synergistic catalytic systems, where two different metal catalysts work in concert, have emerged as a particularly effective strategy.

Pd/Cu Synergistic Systems: The combination of palladium and copper catalysts has been successfully employed in the asymmetric allylation of prochiral nucleophiles. rsc.orgrsc.org In the context of synthesizing this compound, a glycine-derived imino ester can serve as the nucleophile. A chiral copper complex can activate the imino ester to form a rigid, chiral enolate. nih.gov Concurrently, a palladium catalyst can activate an allylic electrophile, such as an allylic carbonate or halide, to form a π-allylpalladium intermediate. The subsequent enantioselective coupling of these two intermediates, controlled by the chiral copper complex, would yield the desired α-allylated amino acid derivative. This approach is attractive due to its high atom economy and the ability to construct the chiral center and the terminal alkene in a single step. nih.govacs.org

Organocatalytic Enantioselective Routes (e.g., squaramide catalysis)

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has seen rapid growth and offers sustainable and efficient synthetic methods.

Squaramide Catalysis: Chiral squaramides have emerged as effective hydrogen-bond donor catalysts for a variety of enantioselective reactions. nih.gov In the synthesis of α-allyl amino esters, a squaramide catalyst can activate both the nucleophile and the electrophile through hydrogen bonding. acs.org For the synthesis of this compound, a glycine-derived precursor, such as an α-chloro glycinate, can be used. The squaramide catalyst can simultaneously bind to the N-carbamoyl group of the amino ester and the allylic nucleophile (e.g., allylboronate or allylsilane), bringing them into close proximity and facilitating a highly enantioselective allylation. The stereochemical outcome is dictated by the specific stereoisomer of the squaramide catalyst used. acs.org

Chiral Pool-Based Syntheses of this compound

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes. wikipedia.org Syntheses starting from these compounds can be highly efficient as the chirality is already present in the starting material.

For the synthesis of this compound, a suitable starting material from the chiral pool would be a readily available (R)-amino acid. For instance, (R)-glutamic acid could be a viable precursor. The synthesis would involve a series of functional group transformations to convert the carboxylic acid side chain of glutamic acid into the desired butenyl group. This could potentially be achieved through reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group, and subsequent displacement with a suitable three-carbon nucleophile, followed by further manipulations to introduce the terminal double bond. The key advantage of this approach is the inherent stereocontrol provided by the starting material.

Biocatalytic and Cell-Free Biosynthesis Strategies for Alkene-Containing Amino Acids

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. Cell-free biosynthesis systems offer an alternative where the cellular machinery for transcription and translation is used in vitro to produce desired molecules. frontiersin.org

Biocatalytic Approaches: Enzymes such as transaminases can be employed for the asymmetric synthesis of α-amino acids from α-keto acids. mdpi.commdpi.com To synthesize this compound, a biocatalytic approach could involve the use of an engineered transaminase that can accept 2-oxohept-6-enoic acid as a substrate and a suitable amine donor to produce the desired (R)-amino acid with high enantiomeric excess. The discovery and engineering of enzymes with novel substrate specificities is an active area of research that could enable the direct biocatalytic production of alkene-containing amino acids. nih.govnih.gov

Cell-Free Biosynthesis: Cell-free protein synthesis systems provide a powerful platform for the incorporation of non-proteinogenic amino acids into peptides and proteins. frontiersin.orgnih.govacs.orgbohrium.comnih.gov By engineering the translational machinery, such as aminoacyl-tRNA synthetases and tRNAs, it is possible to direct the incorporation of unnatural amino acids in response to specific codons. While this is primarily used for producing modified proteins, the underlying principles of engineering biosynthetic pathways could be adapted for the production of free this compound. This could involve designing a cell-free system containing the necessary enzymes to synthesize the target amino acid from simple precursors.

| Biosynthesis Strategy | Key Principles | Potential Substrates/Components | Advantages |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | Enzymatic conversion of an α-keto acid to an α-amino acid with high stereoselectivity. mdpi.com | 2-Oxohept-6-enoic acid, amine donor (e.g., alanine, aspartate), engineered transaminase. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Cell-Free Biosynthesis | In vitro use of cellular machinery to synthesize non-proteinogenic amino acids. frontiersin.orgnih.gov | Engineered enzymes, aminoacyl-tRNA synthetases, tRNAs, simple precursors. | High degree of control, potential for novel pathway engineering. |

Protecting Group Chemistry in the Stereocontrolled Synthesis of this compound

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. wikipedia.orgucoz.com In the synthesis of this compound, both the amino and carboxylic acid functionalities typically require protection.

The choice of protecting groups is crucial and depends on the specific synthetic route and the reaction conditions to be employed. For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to many reaction conditions but can be easily removed with acid. The Cbz group is also robust and is typically removed by catalytic hydrogenation. For the carboxylic acid group, esterification to a methyl, ethyl, or benzyl (B1604629) ester is a common protection strategy. These ester groups can be hydrolyzed under basic or acidic conditions, or in the case of benzyl esters, removed by hydrogenolysis.

The selection of an orthogonal protecting group strategy is often necessary, allowing for the selective deprotection of one functional group in the presence of another. For example, using a Boc group for the amine and a benzyl ester for the carboxylic acid allows for the selective removal of the benzyl ester by hydrogenation without affecting the Boc group. This enables further transformations at the carboxylic acid position if needed. The careful planning of the protecting group strategy is paramount for the successful stereocontrolled synthesis of this compound.

Development of Novel Synthetic Pathways for Analogues of this compound (e.g., enone and ynone functional groups)

The strategic incorporation of enone and ynone functionalities into the side chain of this compound offers a promising avenue for the development of novel chiral derivatives with potential applications in medicinal chemistry and chemical biology. These unsaturated carbonyl moieties can act as Michael acceptors or participate in various cycloaddition reactions, rendering them valuable precursors for the synthesis of more complex molecular architectures. This section details the stereoselective synthetic methodologies developed for the introduction of enone and ynone groups into analogues of this compound.

Synthesis of Enone-Containing Analogues

A robust strategy for the synthesis of α-amino acids containing an enone functionality involves the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction allows for the stereoselective formation of an (E)-α,β-unsaturated ketone. A general and efficient approach commences with a protected derivative of L-aspartic acid, which serves as a chiral precursor.

The synthesis can be initiated from a Weinreb amide derived from a suitably protected aspartic acid. Reaction of this Weinreb amide with the anion of dimethyl methylphosphonate (B1257008) affords a β-ketophosphonate ester. Subsequent Horner-Wadsworth-Emmons reaction of the β-ketophosphonate with an appropriate aldehyde, under basic conditions, yields the desired (E)-enone as the sole product in high yield. nih.gov This methodology provides a scalable and regioselective route to enone-derived α-amino acids.

A key advantage of this approach is the ability to introduce a variety of substituents at the terminus of the enone moiety by simply changing the aldehyde used in the HWE reaction. For the synthesis of an analogue of this compound, a suitable aldehyde would be but-3-enal. The stereochemistry at the α-carbon is retained from the starting L-aspartic acid.

Table 1: Key Steps in the Synthesis of an Enone Analogue of this compound

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| 1 | Protected L-Aspartic Acid Weinreb Amide | Dimethyl methylphosphonate, n-BuLi | β-Ketophosphonate Ester | 72 | nih.gov |

| 2 | β-Ketophosphonate Ester | But-3-enal, Base | (R)-2-(Protected-amino)-hept-6-en-4-one | ~91 | nih.gov |

Note: Yields are based on analogous syntheses reported in the literature and may vary depending on specific reaction conditions and protecting groups used.

Synthesis of Ynone-Containing Analogues

The introduction of a ynone functionality into the side chain of an α-amino acid presents a different synthetic challenge. One potential strategy involves the conversion of a β-amino acid precursor to a ynone, which can then be adapted for α-amino acid synthesis. While not a direct synthesis of an this compound analogue, this methodology provides a proof-of-concept for the formation of the ynone moiety within an amino acid scaffold.

This approach utilizes β-amino acids as chiral starting materials. The amino acid is first converted to a ynone intermediate. This transformation can be accomplished through various methods, including the reaction of an activated carboxylic acid derivative with a terminal alkyne. The resulting amino-ynone can then undergo further transformations.

Another potential avenue for the synthesis of α-amino ynones involves the use of α'-amino-α,β-ynones as chiral educts. These intermediates can be derived from α-amino acids and subsequently elaborated to introduce the desired side chain. This strategy has been successfully employed in the synthesis of complex natural products like sphingosine, demonstrating the utility of ynone-containing amino acid derivatives as versatile synthetic intermediates. acs.org

Table 2: Conceptual Strategies for the Synthesis of Ynone Analogues

| Strategy | Key Intermediate | Potential Precursor | Key Transformation | Reference |

| From β-Amino Acids | Amino-ynone | Protected β-amino acid | Conversion of carboxylic acid to ynone | nih.govfigshare.com |

| From α-Amino Acids | α'-Amino-α,β-ynone | Protected α-amino acid | Elaboration of the ynone moiety | acs.org |

The development of these stereoselective synthetic pathways provides access to a new class of this compound analogues. The presence of the enone and ynone functionalities opens up a wide range of possibilities for further chemical modifications, enabling the synthesis of diverse and complex chiral molecules for various scientific investigations.

Chemical Transformations and Functionalization of R 2 Aminohept 6 Enoic Acid for Advanced Research Applications

Reactivity Profiles of the Terminal Alkene Moiety (e.g., Olefin Metathesis, Hydroamination)

The terminal alkene of (R)-2-Aminohept-6-enoic acid is a key functional group that participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Olefin Metathesis: This catalytic reaction has become a cornerstone of modern organic synthesis for the formation of new carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org In the context of this compound, both intermolecular (cross-metathesis) and intramolecular (ring-closing metathesis) reactions are of significant interest. Cross-metathesis allows for the coupling of the amino acid with other olefins, leading to the elongation of the side chain and the introduction of new functionalities. masterorganicchemistry.com Ring-closing metathesis (RCM), which will be discussed in more detail in section 3.3, is particularly valuable for the synthesis of cyclic peptides and other constrained molecules. organic-chemistry.org The reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance. organic-chemistry.orgnih.gov

Hydroamination: This reaction involves the addition of an N-H bond across the double bond of the alkene. While intermolecular hydroamination of unactivated alkenes can be challenging, intramolecular versions are more facile and provide a direct route to nitrogen-containing heterocyclic compounds. For a molecule like this compound, after suitable protection of the amino and carboxyl groups, intramolecular hydroamination could potentially lead to the formation of substituted piperidines, which are common motifs in pharmaceuticals. Catalysts based on late transition metals are often employed for this transformation.

Derivatization Strategies at the Amino and Carboxyl Termini

The amino and carboxyl groups of this compound are readily derivatized using standard methodologies developed for amino acid and peptide chemistry. These transformations are crucial for peptide synthesis, the introduction of protecting groups, and the attachment of the molecule to solid supports or other molecular entities.

Amino Terminus: The primary amine can be acylated to form amides, sulfonamides, or carbamates. In peptide synthesis, the amino group is typically protected with groups such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), which can be removed under specific conditions to allow for chain elongation. The amine can also undergo reductive amination or serve as a nucleophile in various coupling reactions.

Carboxyl Terminus: The carboxylic acid is commonly converted to esters (e.g., methyl, ethyl, or tert-butyl esters) or amides. Esterification is often used to protect the carboxyl group during reactions involving the amino group or the alkene. mdpi.com The carboxylate can also be activated, for example with carbodiimides, to facilitate amide bond formation in peptide coupling reactions. waters.com Derivatization of the carboxyl group is also a key step for anchoring the amino acid to a solid support for solid-phase peptide synthesis. mdpi.com

| Functional Group | Derivatization Reaction | Resulting Functional Group | Common Reagents |

| Amino Group | Acylation | Amide | Acid chlorides, Anhydrides |

| Sulfonylation | Sulfonamide | Sulfonyl chlorides | |

| Carbamoylation | Carbamate (Boc, Fmoc) | Boc-anhydride, Fmoc-Cl | |

| Carboxyl Group | Esterification | Ester | Alcohols (with acid catalyst) |

| Amidation | Amide | Amines (with coupling agents) |

Formation of Advanced Chemical Scaffolds and Cyclic Structures (e.g., Ring-Closing Metathesis)

The presence of the terminal alkene in this compound makes it an ideal precursor for the synthesis of cyclic structures, particularly through Ring-Closing Metathesis (RCM). RCM is a powerful method for the formation of macrocycles, which are prevalent in many biologically active natural products and pharmaceuticals. organic-chemistry.org

By incorporating this compound into a peptide chain with another olefin-containing amino acid, RCM can be employed to create a covalent bridge between the two side chains, resulting in a constrained cyclic peptide. nih.gov The size of the resulting ring can be controlled by the distance between the two reacting alkenes in the linear peptide precursor. nih.gov This strategy is widely used to stabilize specific secondary structures, such as α-helices or β-turns, which can lead to enhanced biological activity and metabolic stability. acs.org The reaction is typically catalyzed by ruthenium complexes and is known for its tolerance of various functional groups present in peptides. organic-chemistry.org The driving force for the reaction is often the formation of volatile ethylene (B1197577) gas, which can be removed to drive the equilibrium towards the cyclic product. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product |

| Diene-containing linear peptide | - | Intramolecular RCM | Grubbs' Catalyst | Cyclic Peptide |

| This compound derivative | Another terminal alkene | Cross-Metathesis | Hoveyda-Grubbs Catalyst | Elongated side-chain product |

Multi-Component Reactions Involving this compound as a Chiral Building Block

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product that contains portions of all the starting materials. The use of chiral building blocks like this compound in MCRs allows for the rapid generation of libraries of structurally diverse and stereochemically defined molecules.

Ugi and Passerini Reactions: The Ugi four-component reaction and the Passerini three-component reaction are prominent examples of isocyanide-based MCRs. researchgate.netorganic-chemistry.org In a Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using a protected derivative of this compound as the carboxylic acid or amine component, its chiral backbone and terminal alkene can be incorporated into the resulting product. Similarly, in the Passerini reaction, an aldehyde, a carboxylic acid, and an isocyanide combine to yield an α-acyloxy amide. wikipedia.orgnih.gov The products of these reactions can be highly complex and can serve as scaffolds for further chemical modifications, including transformations involving the terminal alkene.

Applications of R 2 Aminohept 6 Enoic Acid in Peptide and Protein Engineering Research

Site-Specific Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. The incorporation of unnatural amino acids like (R)-2-aminohept-6-enoic acid into a growing peptide chain using SPPS requires careful consideration of protecting group strategies and reaction conditions to ensure high efficiency and purity.

The successful synthesis of peptides containing this compound relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.com This prevents unwanted side reactions at various functional groups, such as the α-amino group of the backbone and reactive side chains of other amino acids in the sequence. biosynth.comiris-biotech.de

The most widely used strategy for incorporating custom amino acids in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. peptide.comiris-biotech.de In this scheme:

α-Amino Group Protection : The α-amino group of this compound is protected with the base-labile Fmoc group. iris-biotech.denih.gov This group is stable during the coupling reaction but can be efficiently removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to allow for the next amino acid to be coupled. iris-biotech.deub.edu

Side Chain Consideration : The terminal alkene in the side chain of this compound is chemically stable under the standard conditions of Fmoc-based SPPS. It does not react with the reagents used for Fmoc deprotection (piperidine) or peptide coupling. Therefore, the side chain of this compound typically does not require a protecting group, simplifying its use in synthesis.

Orthogonality : This strategy is orthogonal because the Fmoc group is removed by a base, while the acid-labile side-chain protecting groups (like tBu for Asp, Glu, Ser, Thr) on other amino acids and the linker attaching the peptide to the resin are removed only at the final cleavage step, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.compeptide.com This ensures that the integrity of the peptide and its various protecting groups is maintained throughout the chain assembly. peptide.com

The use of Fmoc-protected this compound allows for its seamless integration into automated and manual SPPS protocols alongside standard proteinogenic amino acids. mdpi.com

Key strategies to optimize the coupling of this compound include:

Choice of Coupling Reagents : The use of potent activating reagents is crucial for driving the coupling reaction to completion. Carbodiimide-based reagents were used historically, but modern synthesis relies on more efficient uronium/aminium salts like HATU, HBTU, and HCTU, often used in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). mesalabs.commesalabs.com These reagents rapidly form an activated ester of the incoming amino acid, facilitating its reaction with the free N-terminal amine of the growing peptide chain.

Reaction Conditions : To overcome potentially sluggish reactions, coupling times can be extended or "double coupling" can be performed, where the coupling step is repeated with a fresh portion of activated amino acid and reagents before proceeding to the next cycle. nih.gov Monitoring the reaction for the disappearance of free amines using a qualitative method like the Kaiser test can confirm the completion of the coupling step. iris-biotech.de

Minimizing Side Reactions : The choice of reagents and conditions can also influence the level of side reactions, such as racemization of the chiral center. Modern coupling reagents like HATU and HCTU are designed to suppress racemization. mesalabs.com Following each coupling step, a "capping" step with a reagent like acetic anhydride (B1165640) can be employed to block any unreacted amino groups, preventing the formation of deletion sequences and simplifying the final purification. mesalabs.com

The final purity of the peptide construct is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS). gyrosproteintechnologies.com

| Coupling Reagent | Full Name | Key Features | Typical Base Used |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very high coupling efficiency, low racemization. mesalabs.com | DIEA, NMM |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | High efficiency, cost-effective alternative to HATU, good for sterically hindered couplings. mesalabs.com | DIEA, NMM |

| HBTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Effective and widely used, though can be slightly more prone to racemization than HATU. | DIEA, NMM |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | A modern carbodiimide-based method; Oxyma is a superior additive to HOBt for suppressing racemization and improving safety. | N/A (Oxyma is an additive) |

Design and Synthesis of Conformationally Constrained Peptides (e.g., "Stapled" Peptides)

A primary application of this compound is in the synthesis of "stapled" peptides. Many bioactive peptides adopt an α-helical conformation to interact with their biological targets, but in solution, short peptides are often unstructured and are rapidly degraded by proteases. peptide.com Hydrocarbon stapling is a strategy used to lock a peptide into its bioactive α-helical shape. mesalabs.compeptide.com

This process involves:

Incorporation : Two unnatural amino acids with olefin-bearing side chains, such as this compound, are incorporated into the peptide sequence during SPPS. creative-peptides.com They are typically placed at positions i and i+4 or i and i+7 to span one or two turns of the α-helix, respectively. peptide.comanaspec.com

Ring-Closing Metathesis (RCM) : After the linear peptide is synthesized, the two terminal alkene side chains are covalently linked. This is achieved through an on-resin ring-closing metathesis reaction, which is catalyzed by a ruthenium-based catalyst, such as a Grubbs' catalyst. peptide.com The reaction forms a stable, all-hydrocarbon "staple" that crosslinks the side chains.

Cleavage and Purification : The now-cyclized peptide is cleaved from the resin and purified.

The resulting stapled peptide exhibits significantly enhanced properties compared to its linear counterpart. The hydrocarbon staple constrains the peptide's conformational freedom, pre-organizing it into the desired α-helical structure. This conformational rigidity often leads to increased binding affinity for its target protein, enhanced resistance to proteolytic degradation, and improved cell permeability, making stapled peptides promising candidates for therapeutic development. peptide.comanaspec.com

| Property | Linear Peptide | Stapled Peptide | Rationale |

|---|---|---|---|

| Conformation | Typically unstructured and flexible in solution. | Constrained into a stable α-helical structure. peptide.com | The hydrocarbon staple locks the peptide backbone into a helical fold. |

| Proteolytic Stability | Low; rapidly degraded by proteases. peptide.com | High; significantly more resistant to proteolysis. anaspec.com | The stable conformation and unnatural linkages are not easily recognized by proteases. |

| Cell Permeability | Generally low. | Often enhanced. mesalabs.compeptide.com | The stabilized α-helix can mask polar backbone groups, facilitating passage across cell membranes. |

| Target Binding Affinity | Variable; may be low due to conformational flexibility. | Often increased. anaspec.com | Pre-organization into the bioactive conformation reduces the entropic penalty of binding. |

Genetic Code Expansion (GCE) and Unnatural Amino Acid Incorporation into Proteins

Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living organisms. nih.govinteresjournals.org This is achieved by engineering the translational machinery to recognize a new amino acid and assign it to a unique codon, typically a nonsense (stop) codon like the amber codon (UAG). nih.govmdpi.com Incorporating this compound into proteins in vivo would allow for the introduction of a terminal alkene handle for subsequent bioorthogonal chemistry or for creating stapled proteins.

The core of GCE is the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov This pair must function independently of the host cell's endogenous aaRS/tRNA pairs, meaning the engineered synthetase should not charge any native tRNAs, and the engineered tRNA should not be charged by any native synthetases. nih.govyoutube.com

To incorporate this compound, one would need to engineer an aaRS that specifically recognizes it and attaches it to its cognate orthogonal tRNA. The general process for this is as follows:

Choose an Orthogonal System : A common starting point is an aaRS/tRNA pair from a different domain of life, such as the tyrosyl-tRNA synthetase (TyrRS)/tRNACUA pair from Methanococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair, which are orthogonal in E. coli and eukaryotic cells. nih.govmdpi.com

Create a Synthetase Library : The amino acid binding pocket of the chosen aaRS is subjected to mutagenesis to create a large library of variants with diverse active site architectures. frontiersin.org This is typically done by randomizing the codons for several key residues that line the binding pocket.

Selection and Screening : The library of mutant synthetases is screened to identify variants that can charge the orthogonal tRNA with this compound but not with any of the 20 canonical amino acids. This is often done using a dual-selection system in bacteria. A positive selection marker (e.g., an antibiotic resistance gene) containing an in-frame amber codon is used; cells will only survive if the UAA is incorporated, allowing the synthesis of the full-length resistance protein. A negative selection marker (e.g., a toxic gene with an amber codon) is used to eliminate synthetase variants that recognize natural amino acids.

Directed Evolution : The process can be iterated through several rounds of mutagenesis and selection to further improve the efficiency and specificity of the evolved synthetase for this compound.

This directed evolution approach has been successfully used to generate synthetases for over 200 different UAAs, and the same principles would be applied to develop a synthetase specific for this compound. mdpi.com

Once an engineered aaRS for this compound is evolved, the next step is to evaluate its performance in expressing a target protein containing the UAA. This involves assessing both the efficiency of incorporation and the integrity of the resulting protein.

Verification of Incorporation : The primary method to confirm successful UAA incorporation is mass spectrometry. The purified protein is analyzed by electrospray ionization mass spectrometry (ESI-MS). The measured molecular weight should match the theoretical weight of the full-length protein containing the UAA. nih.gov The absence of a peak corresponding to the truncated protein (resulting from termination at the UAG codon) indicates high suppression efficiency.

Protein Integrity and Function : It is also important to assess whether the incorporation of the UAA has negatively impacted the structure or function of the protein. Techniques like circular dichroism can be used to check for changes in secondary structure. Functional assays specific to the protein of interest are performed to compare the activity of the UAA-containing variant to the wild-type protein.

| Analytical Method | Purpose | Information Obtained |

|---|---|---|

| SDS-PAGE and Western Blot | To visualize protein expression levels. | Provides an estimate of full-length protein expression vs. truncation. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | To confirm the precise mass of the protein. nih.gov | Verifies the covalent incorporation of the UAA and assesses the purity of the final protein product. |

| Protein Quantification Assays (e.g., Bradford, BCA) | To measure the final yield of purified protein. nih.gov | Allows for quantitative comparison of the efficiency of different engineered systems. |

| Circular Dichroism (CD) Spectroscopy | To assess protein secondary structure. | Determines if the incorporation of the UAA has perturbed the protein's overall fold. |

| Functional Assays | To measure the biological activity of the protein. | Evaluates whether the UAA interferes with the protein's native function. |

Utilization as Probes for Protein-Protein Interaction Studies in Research Settings

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the development of molecular probes to investigate these interactions is a key area of chemical biology research. While this compound itself is not a photo-reactive cross-linker, its terminal double bond presents a unique chemical handle that can be leveraged for the development of probes for PPI studies.

One potential application is in the synthesis of bifunctional probes. The amino acid can be incorporated into a peptide sequence that is known to bind to a specific protein. The terminal alkene can then be chemically modified, for example, through click chemistry or other bioorthogonal reactions, to attach a reporter molecule (such as a fluorophore or a biotin (B1667282) tag) or a cross-linking agent. This would allow for the visualization and/or capture of the protein-protein interaction.

Furthermore, the introduction of an unsaturated side chain can subtly alter the conformation and binding properties of a peptide. By systematically replacing native amino acids with this compound, researchers can probe the structural requirements of a PPI. Changes in binding affinity upon substitution can provide valuable information about the specific interactions between amino acid side chains at the protein interface.

While the direct use of simple alkenyl amino acids as intrinsic probes for PPIs is less common than photo-activatable amino acids, their utility lies in their potential for post-synthesis modification and as structural probes to dissect the energetic contributions of side-chain interactions. The development of genetically encoded non-canonical amino acids with electrophilic moieties has proven to be a powerful tool for studying PPIs, and while the alkene in this compound is not strongly electrophilic, its reactivity can be harnessed for specific chemical ligation strategies. nih.gov

| Strategy | Description | Potential Outcome |

| Post-synthetic Modification | Incorporate the amino acid into a binding peptide and then chemically modify the terminal alkene with a tag or cross-linker. | Visualization, affinity purification, or covalent capture of the interacting protein partner. |

| Structural Probing | Systematically replace native amino acids in a binding interface with this compound. | Mapping of the binding interface and determination of key side-chain interactions. |

| Conformational Constraint (via Stapling) | Use in conjunction with another alkenyl amino acid to create a stapled peptide that mimics a helical binding motif. | Stabilization of the bioactive conformation, leading to a more potent and specific probe for the target PPI. |

Biochemical and Biological Research Implications of R 2 Aminohept 6 Enoic Acid Excluding Clinical Human Data

Investigation of its Role in Experimental Metabolic Pathways and Enzyme Interactions

Direct studies detailing the metabolic fate of (R)-2-Aminohept-6-enoic acid are not extensively documented. However, its structure suggests potential interactions with enzymes that process amino acids and fatty acids. As a chiral amino acid, it could be a substrate or inhibitor for various enzymes. The enzymatic synthesis of chiral amino acids is a well-established field, employing methods like asymmetric reductive amination of keto acids and enantioselective addition of ammonia to α,β-unsaturated acids. researchgate.netsemanticscholar.orgrsc.org The metabolism of this compound in experimental systems could involve pathways such as β-oxidation or ω-oxidation, which are common for fatty acids, or it could be a substrate for aminotransferases.

Further research could explore its role as a competitive or non-competitive inhibitor of enzymes involved in the metabolism of structurally similar endogenous amino acids. Enzyme assays would be crucial to determine its kinetic parameters (K_m and V_max) with specific enzymes, providing insight into its potential metabolic roles.

Table 1: Potential Areas of Investigation for this compound in Metabolic Pathways

| Research Area | Experimental Approach | Potential Outcome |

| Metabolic Fate | Isotope labeling studies in cell cultures or model organisms. | Identification of metabolic products and pathways. |

| Enzyme Inhibition | Kinetic assays with enzymes like amino acid oxidases, dehydrogenases, and aminotransferases. | Determination of inhibitory constants (K_i) and mechanism of inhibition. |

| Substrate Specificity | Incubation with purified enzymes and analysis of product formation. | Identification of enzymes that can process this compound. |

Studies on its Interaction with Specific Receptors and Signaling Pathways (e.g., glutamate receptors, focusing on mechanistic insights)

The structural similarity of amino acids to neurotransmitters suggests that This compound could interact with various receptors. Of particular interest are glutamate receptors, which are activated by the excitatory neurotransmitter glutamate. While direct studies on the (R)-isomer are lacking, a structurally related compound, (2S,4R,6E)-2-amino-4-carboxy-7-(2-naphthyl)hept-6-enoic acid, has been identified as a glutamate receptor ligand. nih.gov This suggests that unsaturated heptenoic acid derivatives can bind to glutamate receptors.

Future research should investigate the binding affinity of This compound to different glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors) and metabotropic glutamate receptors. Such studies would elucidate whether it acts as an agonist, antagonist, or allosteric modulator. Understanding these interactions could provide mechanistic insights into its potential effects on synaptic transmission and neuronal signaling. Amino acid signaling pathways, such as the mTORC1 pathway, are crucial for cellular growth and metabolism and are activated by specific amino acids like leucine and arginine. imrpress.com Investigating the effect of This compound on such pathways could reveal novel regulatory roles. nih.gov

Table 2: Potential Receptor and Signaling Pathway Interactions of this compound

| Target | Type of Interaction | Potential Effect |

| Ionotropic Glutamate Receptors | Agonist/Antagonist | Modulation of excitatory neurotransmission |

| Metabotropic Glutamate Receptors | Agonist/Antagonist/Allosteric Modulator | Alteration of intracellular signaling cascades |

| Amino Acid Sensing Pathways (e.g., mTORC1) | Activator/Inhibitor | Regulation of cell growth and metabolism |

Enzymatic Recognition and Processing of this compound

The enzymatic recognition and processing of non-canonical amino acids are fundamental to their biological roles. Enzymes such as aminoacyl-tRNA synthetases are responsible for charging tRNAs with their cognate amino acids for protein synthesis. The ability of these enzymes to recognize and process This compound would determine its potential for incorporation into peptides and proteins.

Enzymatic methods for the asymmetric synthesis of chiral amino acids are well-developed and could be applied to produce enantiomerically pure This compound for research purposes. researchgate.netsemanticscholar.orgrsc.org These methods often utilize enzymes like ammonia lyases, which catalyze the addition of ammonia to α,β-unsaturated carboxylic acids. nih.gov Research in this area would involve screening various enzymes for their ability to synthesize or resolve this specific amino acid.

Elucidation of Biosynthetic Pathways for Related Natural Products Containing Unsaturated Amino Acids

Unsaturated amino acids are components of various natural products with diverse biological activities. nih.gov The biosynthesis of these compounds often involves specialized enzymatic pathways. While no natural products have been definitively reported to contain a This compound moiety, the study of its potential biosynthesis could provide insights into the generation of structural diversity in nature.

The biosynthesis of unsaturated fatty acids is a well-understood process, and similar enzymatic machinery could be involved in the formation of unsaturated amino acids. genome.jpnih.gov The isolation of natural products containing this amino acid would be the first step, followed by genetic and biochemical studies to identify the responsible biosynthetic gene clusters and characterize the enzymes involved. hebmu.edu.cnmasterorganicchemistry.com

Exploration of its Influence on Protein Structure-Activity Relationships and Stability in Research Models

The incorporation of non-canonical amino acids into peptides and proteins is a powerful tool for probing and engineering their structure and function. nih.govresearchgate.netbiorxiv.org The introduction of This compound could influence protein stability, folding, and biological activity due to its unique structural features, including the terminal double bond and the chirality at the α-carbon.

Table 3: Potential Effects of this compound Incorporation on Protein Properties

| Property | Potential Influence | Rationale |

| Protein Stability | Increase or decrease in thermal and chemical stability. | The hydrophobic side chain and the potential for new interactions could alter the protein's energetic landscape. |

| Conformational Dynamics | Altered folding pathways and final conformation. | The unsaturated bond can introduce rigidity or flexibility depending on the local environment. |

| Biological Activity | Enhanced or diminished function. | Changes in the active site or binding interfaces due to the modified amino acid structure. |

| Chemical Reactivity | Introduction of a site for specific chemical modifications. | The terminal double bond can be targeted for reactions like click chemistry or metathesis. |

Advanced Analytical and Characterization Methodologies in Chemical Research

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are essential for the separation of (R)-2-Aminohept-6-enoic acid from reaction mixtures and for the accurate determination of its chemical and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

For the analysis of this compound, various types of CSPs could be employed, such as those based on cyclodextrins, macrocyclic glycopeptides, or chiral crown ethers ankara.edu.trchromatographytoday.com. The choice of the CSP and the mobile phase composition is critical for achieving optimal separation. The two enantiomers would elute at different retention times, and the ratio of their peak areas in the chromatogram would directly correspond to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, being non-volatile, require derivatization to increase their volatility prior to GC analysis.

A common derivatization method for amino acids is silylation, where the acidic protons of the carboxylic acid and amine groups are replaced with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups usra.edunih.govsigmaaldrich.com. The resulting volatile derivatives of this compound can then be separated by gas chromatography based on their boiling points and interactions with the stationary phase of the GC column. The separated components are subsequently detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. This technique can be used to assess the chemical purity of the derivatized amino acid and to detect and identify any volatile impurities. Chiral GC columns can also be used to separate the derivatized enantiomers.

Preparative Chromatography for Compound Isolation and Purification

The isolation and purification of specific enantiomers of chiral molecules are critical in chemical research. For "this compound," a non-canonical amino acid, preparative chromatography is an essential technique to separate it from its (S)-enantiomer and other impurities. evotec.com This methodology operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, making it suitable for obtaining the pure compound required for subsequent studies and applications.

High-Performance Liquid Chromatography (HPLC) is a primary method for the preparative-scale separation of amino acid derivatives. evotec.com To achieve enantiomeric separation (chiral resolution), a chiral stationary phase (CSP) is typically employed. These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution. For amino acids and their derivatives, polysaccharide-based CSPs are often effective.

The process involves dissolving the crude mixture containing this compound in a suitable solvent and injecting it into the preparative HPLC system. The mobile phase, typically a mixture of solvents like hexane/isopropanol or acetonitrile/water, carries the mixture through the chiral column. As the enantiomers travel through the column, they are separated based on their differential interactions with the CSP. A detector, such as a UV detector, monitors the eluent, and fractions are collected as each separated compound exits the column. Mass-directed purification can also be employed to automate the collection of the target compound based on its mass-to-charge ratio. evotec.com

The collected fractions containing the purified "this compound" are then subjected to solvent evaporation to yield the isolated solid compound. The purity of the final product is typically assessed using analytical HPLC.

| Parameter | Description |

|---|---|

| Instrumentation | Preparative High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture (e.g., Hexane/Isopropanol with additives) |

| Flow Rate | Scaled for preparative column dimensions (e.g., 20-100 mL/min) |

| Detection | UV-Vis Detector (e.g., 215 nm, 254 nm) |

| Fraction Collection | Automated fraction collector triggered by UV signal or time |

Validation Parameters of Analytical Procedures for Research Reproducibility and Reliability

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. europa.eu For a compound like "this compound," a validated analytical method, such as a chiral HPLC assay, is necessary to quantify the compound and determine its enantiomeric purity. The validation process involves evaluating several key parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). fda.govfda.goveuropa.eu

Key Validation Parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as its enantiomer, impurities, or degradation products. For "this compound," this would be demonstrated by resolving its peak from the (S)-enantiomer and any synthesis-related impurities.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu It is reported as percent recovery of a known amount of analyte added to a sample. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). This provides an indication of its reliability during normal usage.

| Validation Parameter | Acceptance Criteria (Typical Example) | Purpose |

|---|---|---|

| Specificity | Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers | Ensures the method is selective for the target analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration. |

| Accuracy | 98.0% - 102.0% recovery | Demonstrates the closeness of results to the true value. |

| Precision (Repeatability) | RSD ≤ 2.0% | Measures agreement between results under the same conditions. |

| Intermediate Precision | RSD ≤ 3.0% | Measures method reproducibility under different lab conditions. |

| Enantiomeric Purity | ≥ 99.0% enantiomeric excess (e.e.) | Quantifies the stereochemical purity of the compound. |

Crystallographic Analysis for Absolute Configuration Determination and Conformational Studies

While chromatographic and spectroscopic methods can distinguish between enantiomers, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique provides an unambiguous three-dimensional map of the atomic arrangement in a molecule, allowing for the direct visualization of its stereochemistry. libretexts.org

To determine the absolute configuration of "this compound," a suitable single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise position of each atom in the crystal lattice.

The assignment of the absolute configuration as 'R' or 'S' is based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org For the chiral alpha-carbon of 2-aminohept-6-enoic acid, the four substituents are prioritized as follows:

The amino group (-NH₂)

The carboxylic acid group (-COOH)

The hept-6-enyl side chain (-CH₂CH₂CH₂CH=CH₂)

The hydrogen atom (-H)

By orienting the molecule so that the lowest priority substituent (the hydrogen atom) points away from the viewer, the sequence of the remaining three groups is observed. If the direction from priority 1 to 2 to 3 is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). wikipedia.orglibretexts.org X-ray crystallography provides the exact spatial coordinates to confirm this clockwise arrangement for the (R)-enantiomer.

Beyond absolute configuration, crystallographic analysis also yields a wealth of structural information, including precise bond lengths, bond angles, and torsion angles. This data is invaluable for conformational studies, revealing the preferred three-dimensional shape of the molecule in the solid state. This includes the conformation of the flexible heptenyl side chain and the relative orientation of the amino and carboxyl groups.

| Structural Information from Crystallography | Significance for this compound |

|---|---|

| Atomic Coordinates (x, y, z) | Provides the exact 3D position of each atom. |

| Absolute Stereochemistry | Unambiguously confirms the 'R' configuration at the α-carbon. |

| Bond Lengths (Å) | Defines the distances between covalently bonded atoms (e.g., C-C, C-N, C=C). |

| Bond Angles (°) | Determines the angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles (°) | Describes the rotation around single bonds, revealing the molecule's conformation. |

| Crystal Packing Information | Shows intermolecular interactions (e.g., hydrogen bonding) in the solid state. |

Computational and Theoretical Studies of R 2 Aminohept 6 Enoic Acid

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of (R)-2-Aminohept-6-enoic acid. The presence of a flexible seven-carbon chain with a terminal double bond and a chiral center at the alpha-carbon results in a complex conformational landscape.

Conformational analysis through methods like systematic searches or simulated annealing can identify low-energy conformers of the molecule. These studies reveal the preferred spatial arrangements of the amino acid, which are crucial for its biological activity and incorporation into peptides. The torsional angles of the carbon backbone are key parameters in defining these conformations.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformational State | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Extended | 178.5° | 0.00 | 45.2 |

| Gauche 1 | 62.1° | 0.85 | 25.1 |

| Gauche 2 | -65.3° | 0.92 | 22.5 |

Note: Data are illustrative and based on typical values for similar long-chain amino acids.

MD simulations further provide a dynamic picture of the molecule's behavior in a solvent environment, typically water. These simulations can track the movements of each atom over time, revealing conformational transitions and the flexibility of the heptenoic acid chain. This information is vital for predicting how the molecule might interact with biological targets. Furthermore, reactivity prediction can be approached by analyzing the frontier molecular orbitals and electrostatic potential maps generated from these simulations, highlighting regions susceptible to nucleophilic or electrophilic attack.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of this compound. These calculations can determine the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

These calculations are also invaluable for predicting spectroscopic properties. For instance, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the experimental characterization and structural elucidation of the compound.

Table 2: Calculated Electronic and Spectroscopic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | 0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

| Predicted ¹³C NMR Shift (Cα) | 55.4 ppm | GIAO/DFT |

Note: These values are hypothetical and represent typical outcomes of such calculations.

In Silico Approaches for Predicting Enzyme-Substrate Binding and Catalytic Mechanisms

In silico methods like molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are pivotal in exploring how this compound might interact with enzymes. These approaches can predict the binding affinity and orientation of the amino acid within an enzyme's active site.

Molecular docking simulations can screen potential enzyme targets by computationally placing the amino acid into the binding pockets of various enzymes and scoring the interactions. This can identify key residues involved in binding through hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, studies on similar molecules like 6-amino-trans-2-hexenoic acid have used docking to understand interactions within oxidoreductase enzymes. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Putative Ligase

| Interacting Enzyme Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp124 | Hydrogen Bond (with -NH₃⁺) | 2.8 |

| Arg210 | Salt Bridge (with -COO⁻) | 3.1 |

| Tyr88 | Hydrogen Bond (with C=O) | 2.9 |

Note: This table is an illustrative example of the kind of data generated from a molecular docking study.

For a more detailed understanding of the catalytic mechanism, QM/MM simulations can be employed. In this approach, the amino acid and the critical residues of the active site are treated with quantum mechanics to accurately model bond-making and bond-breaking events, while the rest of the protein is treated with classical molecular mechanics. This can elucidate the transition states and energy barriers of the enzymatic reaction.

Rational Design Strategies for Modified Amino Acids and Peptides through Computational Methods

Computational methods are at the forefront of the rational design of novel peptides and modified amino acids with desired properties. nih.govnih.govresearchgate.net this compound, as a non-standard amino acid, offers unique structural features that can be exploited in peptide design.

Furthermore, computational approaches can guide the chemical modification of this compound itself to create new building blocks for peptide synthesis. For example, theoretical calculations can predict how modifications to the terminal double bond or the alkyl chain would alter the electronic properties and reactivity of the amino acid, allowing for the design of amino acids with tailored functionalities. nih.gov This rational design process, driven by computational insights, can significantly accelerate the development of new peptide-based therapeutics and biomaterials. nih.govresearchgate.net

Future Research Directions and Emerging Frontiers for R 2 Aminohept 6 Enoic Acid

Development of Scalable and Sustainable Green Chemistry Approaches for its Synthesis

The broader application of (R)-2-Aminohept-6-enoic acid is currently limited by the lack of scalable and environmentally benign synthetic routes. Future research will undoubtedly focus on developing green chemistry approaches to address this challenge. Biocatalysis and chemoenzymatic strategies are particularly promising. rsc.orgresearchgate.net

Key Research Thrusts:

Engineered Enzymes: The use of engineered enzymes, such as transaminases and ammonia lyases, can facilitate the stereoselective synthesis of this compound from inexpensive and readily available starting materials. nih.govnih.gov Directed evolution and computational design can be employed to improve enzyme stability, substrate specificity, and catalytic efficiency. rsc.org

Whole-Cell Biocatalysis: Utilizing whole-cell systems can eliminate the need for costly enzyme purification and cofactor regeneration, making the process more economically viable and sustainable. nih.gov

Solvent-Free or Green Solvent Systems: Exploration of solvent-free reaction conditions, such as ball milling, or the use of green solvents like water or supercritical fluids, can significantly reduce the environmental footprint of the synthesis.

Anticipated Outcomes:

| Synthesis Approach | Potential Advantages | Key Challenges |

| Engineered Transaminases | High stereoselectivity, mild reaction conditions, reduced waste. | Substrate scope limitations, enzyme stability. |

| Ammonia Lyases | Direct amination of unsaturated carboxylic acids, atom economy. | Enzyme availability and engineering for specific substrates. |

| Whole-Cell Systems | Cost-effective, integrated cofactor regeneration. | By-product formation, purification challenges. |

| Solvent-Free Methods | Reduced solvent waste, potential for increased reaction rates. | General applicability, heat management in large-scale reactions. |

The development of such green synthetic routes will be crucial for making this compound more accessible for large-scale applications in both academic research and industry.

Expanding the Scope of Bioorthogonal Reactions Utilizing the Alkene Moiety

The terminal alkene of this compound serves as a versatile functional group for bioorthogonal chemistry, allowing for the specific labeling and modification of biomolecules in complex biological environments. nih.gov Future research will focus on expanding the repertoire of bioorthogonal reactions that can utilize this alkene handle.

Promising Bioorthogonal Reactions:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between an electron-rich alkene and an electron-poor diene, such as a tetrazine, is known for its exceptionally fast kinetics. nih.govnih.gov Further development of novel tetrazine reagents with tuned reactivity and stability will enhance the utility of this reaction for in vivo applications. nih.gov

Photoclick Chemistry: The photo-inducible reaction between alkenes and tetrazoles offers spatiotemporal control over the labeling process. researchgate.net This is particularly valuable for studying dynamic biological processes.

Thiol-Ene Reaction: The radical-mediated addition of a thiol to the alkene provides another efficient method for bioconjugation under physiological conditions.

Comparative Analysis of Bioorthogonal Reactions:

| Reaction | Key Features | Potential Applications |

| IEDDA with Tetrazines | Extremely fast kinetics, high selectivity. nih.govnih.gov | Real-time imaging of fast biological events, in vivo labeling. |

| Photoclick Chemistry | Spatiotemporal control via light induction. researchgate.net | Studying protein dynamics, targeted drug delivery. |

| Thiol-Ene Reaction | High efficiency, compatibility with biological thiols. | Site-specific protein modification, surface functionalization. |

By expanding the types of bioorthogonal reactions available, researchers can perform multi-component labeling studies and investigate complex biological systems with greater precision. nih.gov

Integration into Novel Bioimaging and Biosensing Probes

The ability to incorporate this compound site-specifically into proteins opens up exciting possibilities for the development of novel bioimaging and biosensing probes. nih.gov The alkene moiety can be used to attach a variety of reporter molecules, such as fluorophores, affinity tags, or electrochemical labels.

Future Applications in Bioimaging and Biosensing:

Fluorescent Labeling: By attaching bright and photostable fluorophores to the alkene handle, researchers can visualize the localization, trafficking, and dynamics of specific proteins within living cells. valpo.edu

Reagentless Biosensors: Incorporation of electroactive unnatural amino acids can lead to the development of reagentless electrochemical biosensors. nih.gov The binding of an analyte to the protein could induce a conformational change that alters the electrochemical signal, allowing for real-time monitoring of biological events. nih.gov

Proximity Labeling: The alkene can be used to deliver reactive species that label interacting biomolecules in close proximity, enabling the mapping of protein-protein interaction networks.

These advanced probes will provide unprecedented insights into the intricate workings of biological systems at the molecular level.

Exploration in New Materials Science Applications

The unique chemical functionality of this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties. thinkdochemicals.com The amino acid backbone can impart biocompatibility and biodegradability, while the terminal alkene allows for cross-linking and post-polymerization modification.

Potential Materials Science Applications:

| Material Type | Potential Properties | Example Applications |

| Hydrogels | Tunable mechanical strength, stimuli-responsive. thinkdochemicals.com | Drug delivery systems, tissue engineering scaffolds. thinkdochemicals.com |

| Functional Polymers | Biocompatible, biodegradable, modifiable side chains. researchgate.net | Nanoparticle coatings, smart materials. |

| Hybrid Materials | Integration of biological and synthetic components. | Biosensors, bio-inspired materials for optics and energy. thinkdochemicals.com |

Future research in this area will focus on controlling the polymerization of this compound to create well-defined polymer architectures. mdpi.com The ability to functionalize the alkene group after polymerization will enable the creation of materials with complex and dynamic properties.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Biological Systems Engineering

The full potential of this compound will be realized through interdisciplinary research that combines the expertise of synthetic organic chemists and biological systems engineers. nih.gov This synergy will be crucial for both the production and application of this versatile molecule.

Key Areas of Interdisciplinary Collaboration:

Metabolic Engineering: Biological systems engineers can engineer microorganisms to produce this compound through fermentation, providing a sustainable and scalable production platform. nih.govnih.gov This involves designing and optimizing metabolic pathways for the biosynthesis of the target amino acid. mdpi.com

Genetic Code Expansion: By developing orthogonal aminoacyl-tRNA synthetase/tRNA pairs, researchers can site-specifically incorporate this compound into proteins in living cells. nih.govnih.gov This powerful technique allows for the precise engineering of protein function.

Synthetic Biology: Synthetic biology approaches can be used to create novel cellular systems that utilize this compound for new functions, such as the production of novel therapeutics or the construction of artificial biological circuits. rsc.org

This collaborative approach will not only accelerate the development of new technologies based on this compound but also deepen our fundamental understanding of the interplay between chemistry and biology.

Q & A

Basic: What are the standard synthetic methodologies for (R)-2-Aminohept-6-enoic acid, and how can enantiomeric purity be ensured during synthesis?

Answer:

Synthesis typically employs asymmetric catalysis or chiral auxiliaries to achieve the (R)-configuration. For example, enzymatic resolution using lipases or kinetic resolution with transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantioselectivity . Enantiomeric purity is validated via chiral HPLC or polarimetry, with protocols emphasizing column selection (e.g., Chiralpak® AD-H) and mobile-phase optimization. Racemization risks are mitigated by avoiding high temperatures during purification and using protecting groups for the amino moiety .

Advanced: How can researchers resolve contradictions between theoretical predictions (e.g., DFT calculations) and experimental stereochemical outcomes in this compound synthesis?

Answer:

Discrepancies often arise from solvation effects or overlooked transition states in computational models. To address this:

- Re-optimize computational parameters (e.g., solvent fields in DFT) .